methyl 2-{9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl}acetate
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Overview
Description
Methyl 2-{9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl}acetate is a complex organic compound belonging to the indoloquinoxaline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features an indole fused with a quinoxaline ring, which is further substituted with a methyl group and an acetate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl}acetate typically involves the annulation of indoles with 2-vinylanilines in the presence of iodine. This reaction proceeds through a cascade intermolecular nucleophilic substitution and intramolecular cyclization in one pot . The process does not require any pre-functionalization procedures for the formation of new C–C and C–N bonds, making it straightforward and efficient .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the described synthetic route can be adapted for large-scale production by optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include iodine for annulation, potassium carbonate for alkylation, and various oxidizing or reducing agents depending on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, alkylation with phenacyl bromides in the presence of potassium carbonate can yield 2-(6H-indolo[2,3-b]quinoxalin-6-yl)-1-phenylethan-1-ones .
Scientific Research Applications
Methyl 2-{9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl}acetate has several scientific research applications, including:
Medicinal Chemistry: The compound exhibits cytotoxic and antiviral activities, making it a potential candidate for drug development.
Biological Studies: It can be used to study the interactions between small molecules and biological targets, such as DNA or proteins.
Industrial Applications: The compound’s unique structure and reactivity make it useful in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of methyl 2-{9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl}acetate involves its interaction with molecular targets such as DNA or proteins. The compound can intercalate into DNA, stabilizing the duplex structure and potentially inhibiting replication or transcription processes . Additionally, it may interact with specific proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
6H-Indolo[2,3-b]quinoxaline: An analogue with similar biological activities but different substitution patterns.
Ellipticine: A natural cytotoxic agent with a similar indole-quinoxaline structure.
2,3-Dimethyl-6-(2-dimethylaminoethyl)-6H-indolo[2,3-b]quinoxaline: Exhibits high antiviral activity against herpes simplex virus type 1 and other viruses.
Uniqueness
Methyl 2-{9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl}acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
methyl 2-(9-methylindolo[3,2-b]quinoxalin-6-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c1-11-7-8-15-12(9-11)17-18(21(15)10-16(22)23-2)20-14-6-4-3-5-13(14)19-17/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXRAIEJHHPRBQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=NC4=CC=CC=C4N=C23)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49669339 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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